

electrophilic iodination of substituted pyrazoles

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Compound of Interest

Compound Name: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

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An In-depth Technical Guide to the Electrophilic Iodination of Substituted Pyrazoles

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.^[1] The synthetic functionalization of the pyrazole core is critical for modulating the pharmacological properties of these compounds. Specifically, the introduction of an iodine atom onto the pyrazole ring provides a versatile synthetic handle for constructing complex molecular architectures through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.^{[2][3]}

This technical guide provides a comprehensive overview of the electrophilic iodination of substituted pyrazoles, a primary strategy for synthesizing these valuable intermediates. It covers the core chemical principles, a comparative analysis of key methodologies, detailed experimental protocols, and the influence of substituents on the reaction's outcome. The focus is on direct iodination, which predominantly occurs at the electron-rich and sterically accessible C-4 position of the pyrazole ring.^{[2][4]}

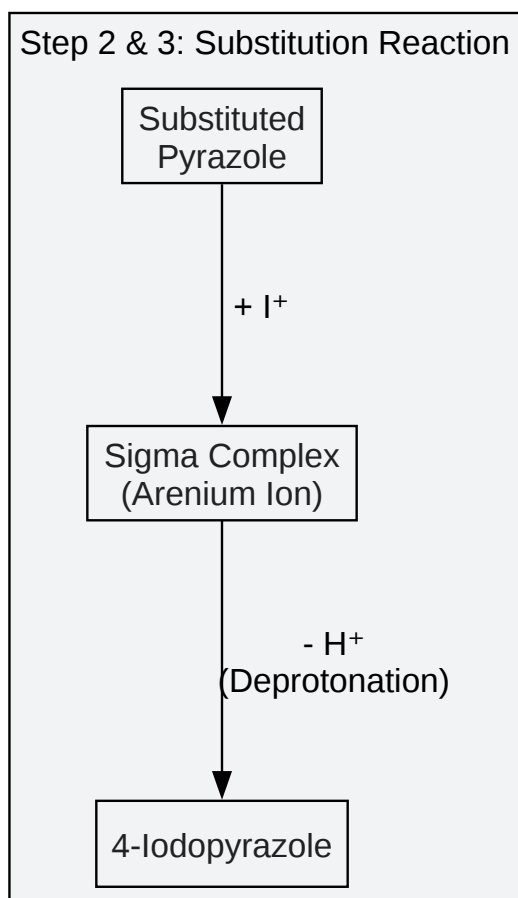
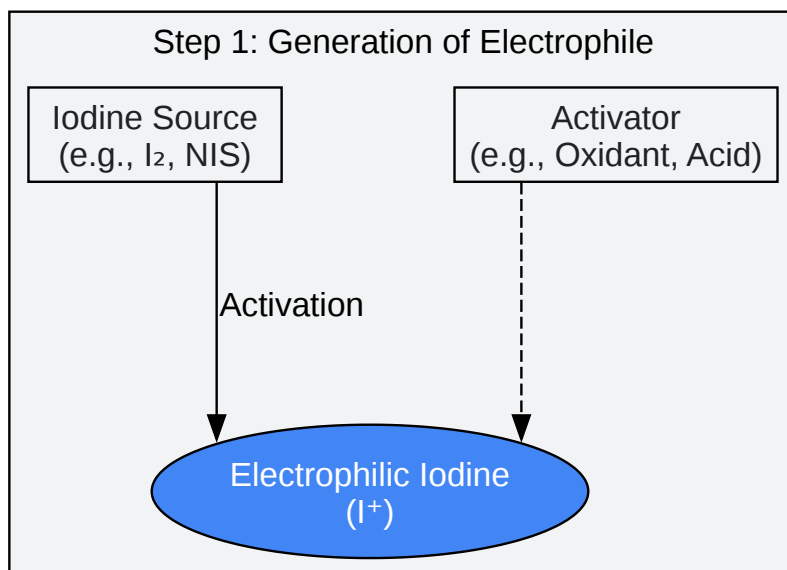
Core Principles of Electrophilic Iodination of Pyrazole

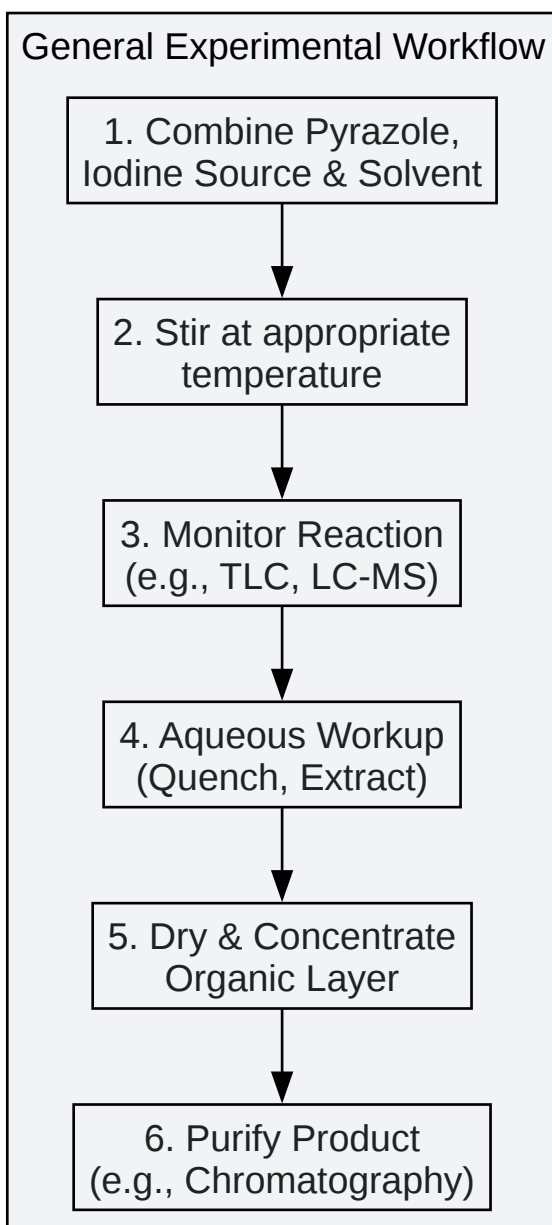
The electrophilic iodination of a substituted pyrazole follows the classical mechanism of an electrophilic aromatic substitution (SEAr). The pyrazole ring is an electron-rich aromatic

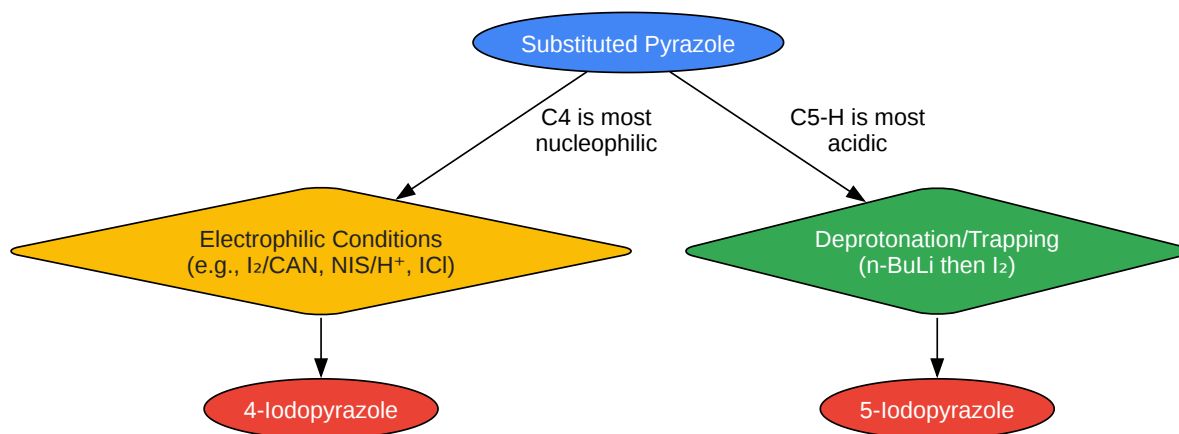
system, making it susceptible to attack by electrophiles.^[4] The C-4 position is generally the most nucleophilic site, leading to high regioselectivity in many iodination reactions.^[2]^[3]

The general mechanism involves three key steps:

- **Generation of an Electrophile:** A potent electrophilic iodine species, notionally I^+ , is generated from a suitable iodine source, often with the help of an oxidizing agent or an acid catalyst.
- **Nucleophilic Attack:** The π -system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
- **Deprotonation:** A base removes a proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole product.^[4]







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